Lentinic acid

Description

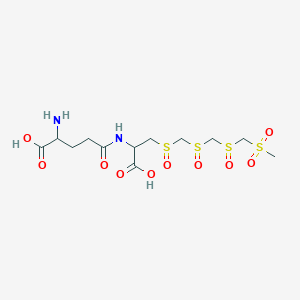

Structure

2D Structure

3D Structure

Properties

CAS No. |

12705-98-5 |

|---|---|

Molecular Formula |

C12H22N2O10S4 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

2-amino-5-[[1-carboxy-2-(methylsulfonylmethylsulfinylmethylsulfinylmethylsulfinyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H22N2O10S4/c1-28(23,24)7-27(22)6-26(21)5-25(20)4-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h8-9H,2-7,13H2,1H3,(H,14,15)(H,16,17)(H,18,19) |

InChI Key |

YJXVNZXKWINDJO-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)CS(=O)CS(=O)CS(=O)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Canonical SMILES |

CS(=O)(=O)CS(=O)CS(=O)CS(=O)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lentinic acid; |

Origin of Product |

United States |

Lentinic Acid Biosynthesis and Metabolic Pathways

Elucidation of the Lentinic Acid Biosynthetic Route

The biosynthetic pathway leading to this compound involves specific amino acids serving as primary precursors and progresses through various metabolic intermediates.

Primary Precursors and Metabolic Intermediates

While the complete de novo biosynthesis of this compound is a complex process, available research highlights the involvement of key amino acids in its formation or as related metabolic precursors.

Role of Cysteine, Methionine, and Glutamic Acid in this compound Synthesis

Cysteine, methionine, and glutamic acid are known to play roles in the broader metabolism of sulfur-containing compounds and amino acids, which are interconnected with the biosynthesis of this compound. Glutathione (B108866), a tripeptide comprising glutamic acid, cysteine, and glycine, is a central molecule in sulfur metabolism and is synthesized through non-ribosomal mechanisms involving glutamate-cysteine ligase and glutathione synthase. This compound is structurally characterized as a γ-glutamyl-S-substituted cysteine sulfoxide (B87167), suggesting a link to the γ-glutamyl cycle and cysteine metabolism. While the precise incorporation of cysteine, methionine, and glutamic acid directly into the this compound structure requires further detailed elucidation, these amino acids are considered fundamental building blocks in the metabolic pathways that ultimately lead to the formation of γ-L-glutamyl-cysteine sulfoxide precursors in L. edodes, similar to those found in Allium species. The presence of glutamic acid has been observed to enhance the formation of odorous compounds when combined with cysteine and methionine. Methionine metabolism involves its activation to S-adenosylmethionine, a versatile cofactor, and can lead to homocysteine, which can be converted to cysteine via the transsulfuration pathway. Cysteine is essential for disulfide bond formation in proteins and serves as a precursor for glutathione and taurine. Glutamic acid is a constituent of glutathione and participates in various metabolic processes.

Multi-step Enzymatic and Non-Enzymatic Reactions Involved in Downstream Product Formation

The transformation of this compound into its characteristic sulfurous products, such as lenthionine (B1200207), involves a two-step enzymatic process followed by intricate non-enzymatic reactions. The initial enzymatic steps are catalyzed by γ-glutamyl transpeptidase (LEGGT) and cysteine sulfoxide lyase (LECSL). LEGGT acts upon this compound, and LECSL further processes the resulting intermediate into a thiosulfinate, which is inherently unstable and highly reactive. This unstable thiosulfinate intermediate then undergoes spontaneous non-enzymatic reactions, leading to the generation of various polythiepanes, including lenthionine. The non-enzymatic reactions can also contribute to the degradation of intermediates, yielding by-products such as dithioheterocyclic propane (B168953) and formaldehyde (B43269). The dithioheterocyclic propane intermediate can subsequently polymerize into compounds like hexathiol heterocyclic heptane, tetrathioheterocyclic heptane, and lanthionine.

Key Enzymatic Catalysis in this compound Metabolism

Enzymatic catalysis plays a crucial role in the metabolic fate of this compound, particularly in the initial stages that lead to the release of volatile sulfur compounds.

Characterization of γ-Glutamyl Transpeptidase (LEGGT) Activity

γ-Glutamyl transpeptidase (GGT), also referred to as γ-glutamyl transpeptidase (EC 2.3.2.2), is a pivotal enzyme implicated in the metabolism of this compound in L. edodes. LEGGT facilitates the transfer of the γ-glutamyl functional group from γ-glutamyl compounds to an acceptor molecule, which can be an amino acid, a peptide, or water, thereby forming glutamate. In the context of this compound metabolism, LEGGT is responsible for the initial enzymatic step in the pathway culminating in lenthionine formation.

Hydrolysis of Glutamine Peptide Bonds in this compound

LEGGT catalyzes the hydrolysis of the glutamine peptide bond within this compound, leading to the production of glutamyl this compound and glutamic acid as a by-product. This hydrolytic activity is a critical step in the removal of the γ-glutamyl moiety from this compound. Studies have demonstrated that LEGGT can catalyze both hydrolytic and transfer reactions when this compound serves as the substrate. Extended incubation with the enzyme primarily results in the formation of free glutamic acid and desglutamyl this compound, irrespective of the presence of an added acceptor amino acid. The hydrolytic activity of LEGGT towards this compound exhibits optimal activity around pH 6.5. The hydrolysis of peptide bonds generally involves the addition of water to cleave the bond, yielding individual amino acids. In the case of glutamine residues in peptides and proteins, hydrolysis can lead to the formation of glutamic acid. The activity of GGT in L. edodes can be quantified by measuring the transfer rate of γ-glutamyl from a substrate such as γ-glutamyl p-nitroanilide.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 91667951, 335576 |

| Cysteine | 5862 |

| Methionine | 6137 |

| Glutamic acid | 3303 |

| Glutathione | 124886 |

| γ-Glutamylcysteine | 123938 |

| Lenthionine | 67521 |

| γ-Glutamyl transpeptidase (LEGGT) | 9042 (for the enzyme class) |

| Desglutamyl this compound | Not readily available on PubChem with a specific CID related to this context. |

| Thiosulfinate | Not readily available on PubChem with a specific CID related to this context. |

| Dithioheterocyclic propane | Not readily available on PubChem with a specific CID related to this context. |

| Hexathiol heterocyclic heptane | Not readily available on PubChem with a specific CID related to this context. |

| Tetrathioheterocyclic heptane | Not readily available on PubChem with a specific CID related to this context. |

| Lanthionine | 256406, 98504 |

| γ-Glutamyl this compound | Not readily available on PubChem with a specific CID related to this context. |

Interactive Data Table Example (Illustrative - based on search result types, not specific extractable numerical data for a table)

While detailed quantitative data for a comprehensive interactive table on reaction rates or intermediate concentrations under varying conditions was not consistently available in a structured format within the search snippets, the research indicates that enzymatic activity is influenced by factors such as pH and the presence of amino acids. For example, the hydrolytic activity of LEGGT demonstrates optimal performance around pH 6.5, while its transferase activity is higher at more alkaline pH levels. Cysteine and methionine were observed to activate the enzyme action, with cysteine exhibiting the most significant activation effect among the tested amino acids.

| Amino Acid Added | Effect on Enzyme Activity (Relative) |

| Cysteine | High Activation |

| Methionine | Activation |

| Phenylalanine | Activation |

| Proline | No Activation |

Formation of Desglutamyl this compound, Glutamyl this compound, and Glutamic Acid By-products

The initial step in the enzymatic degradation of this compound involves the action of γ-glutamyl transpeptidase (GGT), also known as LEGGT in Lentinula edodes. mdpi.commdpi.comnih.gov This enzyme hydrolyzes the γ-glutamyl peptide bond in this compound. mdpi.comnih.gov This hydrolysis can lead to the production of desglutamyl this compound and glutamic acid as a by-product. mdpi.comnih.govtandfonline.com Some research also indicates the potential formation of glutamyl this compound through a transfer reaction catalyzed by γ-glutamyl transpeptidase, although prolonged incubation tends to favor the formation of free glutamic acid and desglutamyl this compound. tandfonline.com

Enzymatic Mechanism and Substrate Specificity

γ-Glutamyl transpeptidase (GGT) from Lentinula edodes catalyzes both hydrolytic and transfer reactions with this compound as the substrate. tandfonline.comoup.com The hydrolytic activity of this enzyme is optimal around pH 6.5, while the transfer activity increases with increasing pH, stabilizing at levels above pH 9.0. tandfonline.comoup.com The pH-activity profiles suggest that an α-amino group on the enzyme protein plays a crucial role in determining the reaction pathways. tandfonline.comoup.com this compound has been identified as the best γ-glutamyl donor among several tested γ-glutamyl compounds for the γ-glutamyl transpeptidase from Lentinula edodes. tandfonline.com

Role of Cysteine Sulfoxide Lyase (LECSL) in Downstream Conversion

Following the action of γ-glutamyl transpeptidase, cysteine sulfoxide lyase (C-S lyase), referred to as LECSL in Lentinula edodes, plays a key role in the subsequent conversion of the products derived from this compound. mdpi.commdpi.comnih.gov

Conversion of Products to Thiosulfinate

Cysteine sulfoxide lyase (LECSL) acts on the product of the initial enzymatic reaction, desglutamyl this compound. nih.govresearchgate.net This enzyme catalyzes the conversion of desglutamyl this compound into a thiosulfinate intermediate. mdpi.commdpi.comresearchgate.net This thiosulfinate is described as an unstable and highly reactive intermediate in the pathway leading to the formation of sulfurous flavor compounds. mdpi.comnih.gov The enzymatic hydrolysis catalyzed by cysteine sulfoxide lyase yields pyruvic acid, ammonia, and thiolsulfinate. semanticscholar.org

Analogies with Allicin (B1665233) Biosynthesis Pathway Enzymes

The metabolic pathway of this compound in Lentinula edodes shares similarities with the biosynthesis pathway of allicin in garlic (Allium sativum). nih.govmdpi.com Specifically, the key enzymes involved, γ-glutamyl transpeptidase (LEGGT) and cysteine sulfoxide lyase (LECSL), are considered analogous to the key enzymes in the allicin biosynthesis pathway: γ-glutamyl transpeptidase and alliinase (which is a type of cysteine sulfoxide lyase). nih.govmdpi.comresearchgate.net In garlic, alliinase converts alliin (B105686) (S-allyl-L-cysteine sulfoxide) into allylsulfenic acid, which then spontaneously condenses to form allicin. researchgate.netwikipedia.orgnih.gov Both this compound and alliin are γ-L-glutamyl-cysteine sulfoxide precursors. mdpi.comresearchgate.net

Unidentified Aspects of Enzymatic Regulation and Action Mechanism

Despite the identification of the key enzymes γ-glutamyl transpeptidase (LEGGT) and cysteine sulfoxide lyase (LECSL) in the biosynthesis of sulfur compounds from this compound, aspects of their regulatory mechanisms remain unclear. mdpi.com While studies have shown that the expression levels of LEGGT and LECSL genes can be influenced by factors like citric acid treatment, the precise regulatory mechanisms are not fully understood. mdpi.comdntb.gov.ua The specific catalytic mechanisms of GGT also require further investigation. mdpi.com For γ-glutamyl transpeptidase, it is not fully clear how the glutamyl moiety of the substrate is favorably hydrolyzed or transferred to an acceptor molecule. mdpi.com An α-amino group on the enzyme is a potential candidate for the acceptor site, but further research is needed to confirm this mechanism. mdpi.com While LECSL has been characterized to some extent, including its requirement for pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and its ability to bind certain substrates, the functions of all genes within the C-S lyase family in L. edodes and their specific catalytic mechanisms are still under investigation. semanticscholar.orgmdpi.comresearchgate.nettandfonline.comnih.gov

Data Table: Key Enzymes in this compound Metabolism

| Enzyme | Role in this compound Metabolism | Analogous Allium Enzyme | Cofactor (if specified) | pH Optimum (if specified) |

| γ-Glutamyl Transpeptidase (LEGGT/GGT) | Hydrolyzes γ-glutamyl bond, forms desglutamyl this compound and glutamic acid; can also catalyze transfer reactions. mdpi.comnih.govtandfonline.com | γ-Glutamyl Transpeptidase mdpi.com | Not specified | Hydrolysis: ~6.5; Transfer: >9.0 tandfonline.comoup.com |

| Cysteine Sulfoxide Lyase (LECSL/C-S lyase) | Converts desglutamyl this compound to thiosulfinate. mdpi.comnih.govresearchgate.net | Alliinase nih.govmdpi.comresearchgate.net | Pyridoxal 5'-phosphate (PLP) semanticscholar.orgtandfonline.comnih.gov | Weakly alkaline regions researchgate.nettandfonline.com |

Detailed Research Findings: Enzymatic Activity

Research has investigated the activity of GGT and C-S lyase in Lentinula edodes at different growth stages. Studies have measured the specific activity of these enzymes, noting variations depending on the growth phase of the mushroom. For instance, GGT and C-S lyase activities related to sulfur compound generation showed higher activity in mycelium cultured for 15 days compared to later stages. mdpi.comnih.gov Enzyme activity can also be influenced by external factors; for example, citric acid treatment has been shown to increase the expression levels of LEGGT and LECSL genes, correlating with increased lenthionine content. mdpi.comdntb.gov.ua

Data Table: Enzyme Activity Levels (Illustrative Example based on search results)

| Enzyme | Growth Stage (Example) | Specific Activity (U/g) (Illustrative) | Notes |

| GGT | 15-day mycelium | Higher | Activity varies with growth stage. mdpi.comnih.gov |

| C-S Lyase | 15-day mycelium | Higher | Activity varies with growth stage. mdpi.comnih.gov |

Non-Enzymatic Transformations Initiated by this compound Metabolism

Formation of Volatile Sulfur Compounds and Polythiepanes, including Lenthionine

The primary metabolic pathway of this compound involves its conversion into volatile sulfur compounds, with lenthionine (1,2,3,5,6-pentathiepane) being a key end-product responsible for the characteristic aroma of shiitake mushrooms. wikipedia.orgresearchgate.netmdpi.comuoguelph.ca This transformation is initiated by a two-step enzymatic process. mdpi.complos.orgsemanticscholar.org

Firstly, γ-glutamyl transpeptidase (GGT) catalyzes the removal of the γ-glutamyl moiety from this compound, producing a cysteine sulfoxide derivative, often referred to as desglutamyl this compound. mdpi.comresearchgate.nettandfonline.comtandfonline.com This step involves the hydrolysis of the glutamine peptide bond in this compound. mdpi.com

Secondly, a cysteine sulfoxide lyase (C-S lyase), also referred to as a cysteine desulfurase in the context of L. edodes, acts on the desglutamyl this compound. mdpi.complos.orgresearchgate.netmdpi.com This enzyme catalyzes an α, β-elimination reaction, resulting in the formation of a highly reactive sulfenic acid intermediate. researchgate.net

The sulfenic acid intermediate is unstable and undergoes a series of complex non-enzymatic reactions, including condensation and cleavage, to ultimately form a variety of sulfur-containing flavor compounds, prominently including lenthionine. researchgate.netmdpi.comresearchgate.netnih.gov Other volatile sulfur compounds that can be formed through the degradation of this compound include 1,2,4-trithiolane (B1207055), 1,2,4,5-tetrathiane, 2,3,5-trithiahexane, and 2,3,5,7-tetrathiaoctane-7,7-dioxide. researchgate.net

By-products and Minor Carbonyl Metabolites from this compound Degradation

In addition to the formation of volatile sulfur compounds, the degradation of this compound can also lead to the production of by-products and minor carbonyl metabolites. One notable by-product of the enzymatic breakdown of this compound by γ-glutamyl transpeptidase is glutamic acid. mdpi.com

Furthermore, the metabolic pathway involving GGT and C-S lyase in Lentinula edodes can also generate endogenous formaldehyde as a normal metabolite. semanticscholar.orgresearchgate.netresearchgate.net While the primary focus of this compound degradation is the production of sulfur volatiles, the formation of formaldehyde indicates the complexity of the metabolic cascade initiated by the breakdown of this sulfoxide. semanticscholar.org

Carbonyl-containing metabolites are generally involved in various metabolic pathways, and their formation can result from the degradation of different precursors, including amino acids. mdpi.comnih.gov Although specific minor carbonyl metabolites directly and solely derived from this compound degradation are not extensively detailed in the provided context, the involvement of enzymes like C-S lyase, which acts on amino acid derivatives, suggests the potential for the generation of carbonyl compounds as part of the broader metabolic network.

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis and metabolism of this compound, particularly its conversion to flavor compounds, are subject to regulatory mechanisms that can influence the final profile of volatile compounds in organisms like Lentinula edodes.

Inducer-mediated Regulation of this compound Pathway Enzymes

The activity of key enzymes involved in the metabolic pathway of this compound, specifically γ-glutamyl transpeptidase (GGT) and cysteine sulfoxide lyase (C-S lyase), can be influenced by various factors, including potential inducers. Studies have investigated the impact of exogenous substances on the production of lenthionine, the main volatile product derived from this compound. mdpi.comresearchgate.net

For instance, citric acid has been explored as a potential inducer to increase the lenthionine content in L. edodes. mdpi.comresearchgate.net Research indicates that citric acid treatment can significantly increase the expression levels of the genes encoding LEGGT and LECSL, the L. edodes γ-glutamyl transpeptidase and cysteine sulfoxide lyase, respectively. mdpi.comdntb.gov.ua This suggests that citric acid may act as an inducer to regulate the biosynthesis of lenthionine by influencing the activity and/or levels of these key enzymes in the this compound metabolic pathway. mdpi.com The mechanism of action for such inducers can involve stimulating microorganisms to produce secondary metabolites or affecting the activity or expression of enzymes in the relevant biosynthetic pathways. mdpi.comwashington.edufrontiersin.org

Genetic and Transcriptomic Insights into this compound Metabolism Genes

Genetic and transcriptomic analyses have provided valuable insights into the genes and regulatory networks underlying this compound metabolism and the formation of associated volatile sulfur compounds in Lentinula edodes.

The genome of L. edodes contains multiple genes encoding candidate γ-glutamyl transpeptidases (GGTs) and cysteine sulfoxide lyases (C-S lyases). Specifically, studies have identified 7 genes encoding candidate GGTs and 5 genes encoding candidate C-S lyases in the L. edodes genome that are believed to be involved in the pathway from this compound to lenthionine. plos.orgscienceopen.com The presence of a relatively high number of these genes in L. edodes compared to other edible mushrooms may contribute to its unique flavor profile. plos.orgscienceopen.com

Transcriptome analysis allows for the examination of gene expression levels under different conditions, providing clues about the regulation of metabolic pathways. Studies using transcriptome analysis in L. edodes mycelium have screened candidate genes for the metabolism of volatile sulfur compounds, including those encoding GGT and C-S lyase enzymes. nih.govresearchgate.netmdpi.com The expression patterns of specific genes, such as Leggt3 and Leccsl3, which encode GGT and C-S lyase respectively, have been shown to correlate with the measured enzyme activities during mycelial cultivation. mdpi.com This indicates that the regulation of these genes at the transcriptional level plays a role in controlling the enzymatic activity and consequently the production of sulfur-containing flavor compounds from this compound. semanticscholar.orgdntb.gov.uamdpi.com

Furthermore, transcriptomic studies can identify other genes and pathways that may indirectly influence this compound metabolism or the fate of its products. For example, genes related to amino acid metabolism and other metabolic pathways have been identified in transcriptomic analyses of L. edodes, reflecting the interconnectedness of cellular metabolic processes. nih.govmdpi.comresearchgate.net While the precise synthetic pathway of this compound itself remains an area of ongoing research, genetic and transcriptomic approaches are instrumental in elucidating the enzymatic steps and regulatory elements involved in its downstream metabolism into flavor compounds. plos.org

Advanced Structural Elucidation and Characterization of Lentinic Acid

Methodologies for Lentinic Acid Structure Determination

Determining the precise arrangement of atoms and functional groups within the this compound molecule relies on a combination of spectroscopic and diffraction methods. These techniques provide complementary information, allowing for the confirmation and validation of proposed structural models.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the connectivity and environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). emerypharma.com For complex sulfur-containing structures like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable. emerypharma.compitt.edu

1D and 2D NMR Techniques for Complex Sulfur-Containing Structures

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial insights into the types of protons and carbons present in the molecule and their chemical environments, indicated by their chemical shifts. emerypharma.compitt.edu Chemical shifts are influenced by the electron density around a nucleus, which in turn is affected by nearby atoms and functional groups, including sulfur atoms in the case of this compound. nih.gov The multiplicity of signals in ¹H NMR spectra, arising from spin-spin coupling between neighboring protons, helps establish connectivity. emerypharma.com

However, for complex molecules with overlapping signals or intricate coupling patterns, 2D NMR techniques are crucial for unambiguous assignment of resonances and determination of through-bond and through-space correlations. emerypharma.compitt.edu Techniques like Correlation Spectroscopy (COSY) reveal correlations between coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and carbons, including those separated by multiple bonds. emerypharma.compitt.edu For sulfur-containing compounds, these 2D techniques help trace the carbon skeleton and identify the positions of sulfur atoms relative to other parts of the molecule by observing the effects of nearby nuclei on the ¹H and ¹³C chemical shifts and coupling patterns. libretexts.orgpressbooks.cheuropa.eu

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation, insights into its structural subunits. ijpsjournal.comajrconline.org Hyphenated techniques, which combine MS with separation methods, are particularly valuable for analyzing complex mixtures and identifying specific compounds like this compound within biological extracts. ijpsjournal.combiorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that separates components of a mixture by liquid chromatography before they are introduced into a mass spectrometer. ijpsjournal.commdpi.com LC-MS/MS (tandem mass spectrometry) adds another dimension by allowing for the fragmentation of selected ions and analysis of the resulting fragment ions. ijpsjournal.comajrconline.org This is particularly useful for metabolite profiling and identification, enabling researchers to detect and identify this compound and potentially its precursors or breakdown products in biological samples from organisms that produce it, such as Lentinula edodes. europa.euacs.org By comparing the retention time in the chromatogram and the characteristic mass-to-charge ratio (m/z) and fragmentation pattern with those of a standard, this compound can be confidently identified. ijpsjournal.commdpi.com LC-MS/MS can also provide semi-quantification and structural confirmation of metabolites. mdpi.com

Gas-Phase Fragmentation Analysis for Structural Insights

Gas-phase fragmentation analysis, typically performed within a mass spectrometer, involves breaking down the parent ion of a molecule into smaller fragment ions. nih.govnih.gov The pattern of these fragment ions is characteristic of the molecule's structure. By analyzing the m/z values of the fragments and their relative abundances, researchers can deduce information about the functional groups present and the connectivity within the molecule. ijpsjournal.comajrconline.org For this compound, fragmentation analysis can help confirm the presence and arrangement of its sulfur-containing moieties and amino acid components by observing characteristic cleavage patterns. umanitoba.camdpi.com Tandem mass spectrometry (MS/MS) is specifically designed for this purpose, allowing for the selection of a precursor ion and the analysis of its fragmentation products. ajrconline.orgmdpi.com High-resolution MS/MS can provide accurate mass measurements of fragment ions, aiding in the determination of their elemental composition. mdpi.com

X-ray Crystallography and Diffraction Techniques for Complex Molecules

Compound Table

| Compound Name | PubChem CID |

| This compound | 91667951 |

| Lentinan | 37723 |

Data Tables

While specific detailed spectroscopic or crystallographic data for this compound directly extracted from the provided search results are limited, the general principles and applications of the techniques described are well-documented. Below is an illustrative table showing the types of data obtained from these techniques, which would be used in the structural elucidation of a complex molecule like this compound.

| Technique | Type of Data Obtained | Structural Information Provided |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C, etc.) | Chemical environment of nuclei, functional groups. emerypharma.compitt.edu |

| Spin-spin coupling constants (J values) | Connectivity of atoms (through bonds). emerypharma.com | |

| NOE/ROE correlations (2D NMR) | Through-space proximity of nuclei. pitt.edu | |

| HSQC, HMBC correlations (2D NMR) | Correlations between different types of nuclei (e.g., ¹H and ¹³C). emerypharma.compitt.edu | |

| Mass Spectrometry | Molecular ion m/z | Molecular weight. ijpsjournal.comajrconline.org |

| Fragment ion m/z and intensity | Structural subunits, fragmentation pathways. ijpsjournal.comajrconline.orgmdpi.com | |

| X-ray Crystallography | Diffraction pattern (intensities and angles) | 3D arrangement of atoms in a crystal lattice. iastate.eduwordpress.com |

| Electron density map | Positions of atoms, bond lengths, bond angles, conformation. iastate.eduwordpress.com |

Detailed Research Findings

Based on the provided sources, research on this compound's structure has utilized these advanced techniques. While specific detailed spectroscopic peak assignments or crystallographic parameters for this compound were not extensively detailed in the snippets, the application of these methods to complex molecules, including those with sulfur, is highlighted. For instance, NMR is recognized for its ability to characterize molecular structures and provide crucial evidence of compound identity, with both 1D and 2D experiments being necessary for complete confidence in chemical structure. emerypharma.com MS, particularly LC-MS/MS, is a powerful tool for identifying compounds and their metabolites due to its sensitivity, selectivity, and speed, providing information on molecular weight and fragmentation patterns. ijpsjournal.commdpi.com Gas-phase fragmentation analysis is used to gain structural insights by studying how molecules break apart. nih.govnih.gov X-ray crystallography, when applicable, offers atomic-resolution structural data, including precise atomic positions and bonding. nih.goviastate.edu The combination of these techniques is essential for the full structural elucidation of complex natural products like this compound.

Challenges in this compound Structural Elucidation

The determination of the precise chemical structure of this compound has been a complex endeavor, primarily due to the nature of its sulfur-containing functional groups and its susceptibility to enzymatic degradation during isolation. hmdb.canih.govmiamioh.edu

Complexity of Sulfonyl and Sulfinyl Group Arrangement

This compound contains one sulfone moiety and three sulfoxide (B87167) groups, in addition to being a complex glutamyl-cysteinyl dipeptide. The presence of multiple sulfonyl (RSO₂) and sulfinyl (RSO) groups within the molecule contributes significantly to the complexity of its structural analysis. ontosight.aiuoguelph.ca Sulfinyl compounds, also known as sulfoxides, feature a sulfur atom double-bonded to an oxygen and single-bonded to two carbon atoms, with a lone pair of electrons on the sulfur. britannica.com Sulfones, on the other hand, have a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. britannica.com The arrangement and connectivity of these oxidized sulfur species within the this compound backbone have posed particular challenges in the full identification of the bracketed portion "[C3H6O2S2]" in earlier proposed structures. researchgate.net

Instability and Rapid Enzymatic Conversion of this compound during Isolation

This compound is known to be enzymatically converted to lenthionine (B1200207) and other sulfur-containing compounds upon tissue disruption of the shiitake mushroom. researchgate.nettandfonline.comresearchgate.net This rapid enzymatic conversion is primarily catalyzed by two key enzymes: γ-glutamyl transpeptidase (GGT) and cysteine sulfoxide lyase (C-S lyase). researchgate.netmdpi.comresearchgate.net GGT cleaves the γ-glutamyl moiety from this compound, producing desglutamyl this compound. researchgate.nettandfonline.com Subsequently, C-S lyase acts on desglutamyl this compound, leading to the formation of an unstable intermediate, which then spontaneously degrades into polythiepanes, including lenthionine. tandfonline.comresearchgate.nettandfonline.com This enzymatic cascade means that this compound content decreases as the characteristic shiitake aroma (attributed to lenthionine) develops. tandfonline.com The instability of this compound and its rapid conversion during extraction and isolation procedures necessitate careful handling and specific methods to preserve the intact compound for structural studies. researchgate.net

Stereochemical Analysis of this compound and Related Metabolites

The complex structure of this compound includes chiral centers, contributing to its stereochemistry. Specifically, as a glutamyl-cysteinyl dipeptide with oxidized sulfur atoms, this compound possesses two chiral carbons and potentially three chiral sulfurs. While the amino acid components are presumed to have the (S)-glutamic acid and (R)-cysteine configurations, the stereochemistry at the sulfur centers has been less explored. The concept of chirality in sulfur compounds, particularly sulfoxides, is well-established, with the sulfur atom in sulfoxides being pyramidal and thus a potential stereogenic center. wikipedia.orgunibo.it The presence of multiple chiral centers, including those on sulfur atoms, implies the existence of different stereoisomers (diastereoisomers) of this compound, which have been suggested to occur in various organisms. Stereochemical analysis, often involving techniques like polarimetry and potentially advanced NMR methods or comparisons with synthesized standards, is crucial for fully characterizing the specific isomeric forms of this compound and understanding their biological roles and enzymatic transformations. miamioh.eduunibo.itlibretexts.org Related metabolites, such as the enzymatic products of this compound, also possess defined structures and potentially stereochemistry that is a consequence of the enzymatic reactions involved in their formation. tandfonline.comresearchgate.net

Biological Roles and Ecological Functions of Lentinic Acid Non Human Focus

Lentinic Acid as a Key Precursor in Fungal Aroma Biogenesis

This compound is central to the formation of the distinctive aroma of Lentinula edodes. mdpi.commdpi.comresearchgate.net This process involves a series of enzymatic and non-enzymatic reactions that transform this compound into various volatile sulfur-containing compounds. mdpi.commdpi.commdpi.comnih.gov

Formation of Lenthionine (B1200207) and Other Organosulfur Volatiles in Lentinula edodes

The characteristic sulfurous aroma of Lentinula edodes is largely attributed to lenthionine (1,2,3,5,6-pentathiepane) and other volatile organosulfur compounds like 1,2,4-trithiolane (B1207055) and 1,2,4,5-tetrathiane. mdpi.commdpi.comnih.govresearchgate.netsci-hub.se this compound serves as the primary precursor for these compounds. mdpi.comnih.govresearchgate.netsci-hub.se The conversion of this compound to lenthionine involves a two-step enzymatic process followed by complex non-enzymatic reactions. mdpi.comresearchgate.netnih.gov

The initial enzymatic steps are catalyzed by γ-glutamyl transpeptidase (GGT) and cysteine sulfoxide (B87167) lyase (C-S lyase). mdpi.commdpi.comnih.govresearchgate.netsci-hub.se GGT hydrolyzes the γ-glutamyl peptide bond in this compound, producing γ-glutamyl this compound and glutamic acid. mdpi.commdpi.com C-S lyase then acts on the resulting intermediate, leading to the formation of unstable thiosulfinates. mdpi.commdpi.com These thiosulfinates subsequently undergo non-enzymatic condensation and cleavage reactions to yield lenthionine and other cyclic and linear sulfur compounds. mdpi.commdpi.commdpi.comnih.gov

Research has identified multiple genes encoding GGT and C-S lyase in the L. edodes genome, suggesting their crucial role in this metabolic pathway. nih.govplos.org The activity of these enzymes has been shown to correlate with the production of volatile sulfur compounds during fungal growth and processing. mdpi.comresearchgate.net

Influence of Post-Harvest Processing on this compound Content and Aroma Development

Post-harvest processing, particularly drying, significantly impacts the content of this compound and the development of the characteristic aroma in Lentinula edodes. mdpi.commdpi.comresearchgate.net Drying processes, such as hot-air drying, activate enzymes like GGT and C-S lyase, which then act on this compound to produce volatile sulfur compounds. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Studies have shown that the concentration of volatile sulfur compounds, including lenthionine, increases during the drying process, contributing to the unique flavor of dried shiitake mushrooms. mdpi.comresearchgate.netsci-hub.seresearchgate.net The specific drying method and conditions, such as temperature and duration, can influence the levels and composition of these volatile compounds. mdpi.comresearchgate.netresearchgate.net For example, while fresh L. edodes contains mainly ketones and alcohols, drying promotes the generation of cyclic organosulfur compounds. mdpi.comresearchgate.netsci-hub.seresearchgate.net

However, the influence of post-harvest treatment on lenthionine content can be unstable, and lenthionine is prone to volatilization. mdpi.com Therefore, improving the level of biosynthesis is considered important for increasing lenthionine content. mdpi.com

This compound in Fungal Primary and Secondary Metabolism

Beyond its role in aroma biogenesis, this compound is involved in broader metabolic processes within fungi, connecting to amino acid and sulfur metabolism and potentially influencing growth and development.

Involvement in Amino Acid and Sulfur Metabolic Pathways in Fungi

This compound is a γ-glutamyl peptide containing a cysteine sulfoxide moiety, directly linking it to amino acid and sulfur metabolism. researchgate.net Sulfur is an essential element for fungi, incorporated into key metabolites like cysteine and methionine, glutathione (B108866), and S-adenosylmethionine. frontiersin.org Fungi can acquire sulfur from both inorganic and organic sources. frontiersin.org

The biosynthesis of this compound itself involves amino acid precursors, such as cysteine, methionine, and glutamic acid. researchgate.netmdpi.com The enzymes involved in the breakdown of this compound, GGT and C-S lyase, are also linked to broader amino acid and sulfur metabolic pathways. mdpi.comfrontiersin.orgnih.gov For instance, GGT is involved in glutathione metabolism. mdpi.com

Research into the metabolic pathways in L. edodes mycelium and fruiting bodies has identified amino acid metabolism, including the metabolism of sulfur-containing amino acids, as significant pathways. researchgate.netnih.gov Untargeted metabolite profiling studies have detected this compound among the metabolites present at different developmental stages of L. edodes mycelium, suggesting its active participation in fungal metabolism during growth. acs.org

Relationship with Fungal Growth and Development

While the primary focus of research on this compound has been its role in aroma, its connection to fundamental metabolic pathways suggests a potential relationship with fungal growth and development. Amino acid biosynthesis pathways are crucial for fungal growth and can be potential targets for inhibiting fungal development in other contexts. researchgate.netnih.gov

Studies investigating the metabolic changes during the growth and development of L. edodes mycelium have shown variations in the content and composition of sulfur-containing aroma compounds and the activity of related enzymes like GGT and C-S lyase at different growth stages. mdpi.comresearchgate.net This temporal regulation of this compound-related metabolism suggests a link to the fungal life cycle.

Furthermore, studies on the effect of exogenous substances, such as citric acid, on L. edodes have indicated that these substances can act as inducers to regulate fungal growth and the content of secondary metabolites like lenthionine, which is derived from this compound. mdpi.com This implies that factors influencing fungal development can also impact the this compound pathway.

Broader Ecological Significance of this compound

The volatile organosulfur compounds produced from this compound contribute to the distinctive aroma of Lentinula edodes. This aroma likely plays a role in the fungus's interactions within its ecological niche. While direct studies on the ecological significance of this compound itself are limited, the volatile compounds it produces can influence interactions with other organisms.

Fungal volatile organic compounds are known to mediate communication and interactions between fungi and other microbes, insects, and plants. The sulfur-containing volatiles derived from this compound could potentially attract or repel insects, influence the growth of competing microorganisms, or play a role in defense mechanisms. The unique aroma profile could also be a factor in the dispersal of spores by attracting animals.

Secondary metabolites in fungi, including those derived from metabolic pathways involving compounds like this compound, are increasingly recognized for their ecological roles, such as providing protection against other microbes or contributing to fitness and pathogenicity. frontiersin.org Further research is needed to fully elucidate the ecological implications of this compound and its volatile derivatives in the natural environment of Lentinula edodes.

Role in Inter-organismal Interactions within Fungal Ecosystems

Within fungal communities and broader ecosystems, chemical compounds facilitate communication and interaction. Fungi utilize a range of signaling molecules for intra- and interspecies communication, influencing processes such as growth, development, and defense. researchgate.netnih.gov Secondary metabolites, including those derived from amino acids like this compound, are recognized as important players in these ecological settings, potentially mediating interactions related to competition, defense, and even symbiosis. nih.govresearchgate.net

While specific research directly detailing the role of this compound itself in mediating interactions between Lentinula edodes and other organisms in its natural habitat is limited in the provided search results, the enzymatic pathway involving this compound leads to the formation of sulfur-containing compounds. These volatile sulfur compounds are known to have biological activities and could potentially influence the behavior or growth of other microorganisms or invertebrates in the fungal ecosystem. For instance, volatile organic compounds (VOCs) produced by fungi can mediate communication and interactions within microbial communities and with plants. nih.govfrontiersin.org The production of lenthionine and other sulfur compounds from this compound might serve as a form of chemical signaling or defense within the fungal environment.

The enzymes involved in this compound metabolism, γ-glutamyl transpeptidase and C-S lyase, are present in L. edodes, and their activity leads to the generation of these sulfur compounds. researchgate.netmdpi.comsemanticscholar.org The presence and activity of these enzymes, and thus the potential to produce this compound-derived compounds, could influence the fungal strain's interactions with its environment.

Potential as a Biochemical Marker for Fungal Strains or Conditions

Biochemical compounds produced by fungi can sometimes serve as markers for identifying specific strains or indicating certain physiological conditions. The unique metabolic pathways and the presence of specific metabolites can differentiate fungal species or even strains within a species. mdpi.comacademicjournals.org

This compound is a precursor to the characteristic flavor compounds of Lentinula edodes. researchgate.netresearchgate.netmdpi.com The genes encoding the enzymes involved in the biosynthesis of these organosulfur compounds, such as cysteine sulfoxide lyase (lecsl) and γ-glutamyl transpeptidase (leggt), have shown diversification within the genus Lentinula. pnas.org Specific paralogs of these genes, unique to Lentinula, are coordinately up-regulated in the fruiting bodies of L. edodes. pnas.org This suggests that the genetic capacity for producing this compound-derived compounds is a characteristic feature of L. edodes and potentially related Lentinula species.

Variations in the expression levels and activities of the enzymes involved in this compound metabolism, such as GGT and C-S lyase, have been observed at different growth stages of L. edodes. semanticscholar.org For example, the activity of these enzymes increases significantly during the transition from mycelia to fruiting body stages. semanticscholar.org

| Growth Stage | GGT Activity (U/g) | C-S Lyase Activity (U/g) |

| Mycelia | 4.7 | 17.1 |

| Grey Fruiting Body | Not specified | Not specified |

| Young Fruiting Body | Increased | Increased |

| Immature Fruiting Body | Increased | Increased |

| Mature Fruiting Body | Increased | Increased |

Note: Data on specific activity levels for all fruiting body stages were not explicitly provided in a single table in the source, but the trend of increase from mycelia was noted. semanticscholar.org

The presence and concentration of this compound itself, or the activity profiles of the enzymes in its metabolic pathway, could potentially serve as biochemical markers for identifying L. edodes or distinguishing its different growth stages. While molecular methods like PCR-based detection of specific rRNA genes are commonly used for fungal identification mdpi.comacademicjournals.orgajol.inforesearchgate.net, biochemical markers like this compound or its related enzymes could offer complementary approaches for characterizing fungal strains or assessing their physiological state. The genetic diversity observed in genes related to this compound metabolism within Lentinula further supports the potential for these biochemical traits to be strain-specific markers. pnas.org

Quantitative and Qualitative Analytical Methodologies for Lentinic Acid

Extraction and Sample Preparation Techniques for Lentinic Acid Analysis

Effective extraction and sample preparation are critical first steps in the analysis of this compound from biological sources, particularly shiitake mushrooms. The goal is to isolate this compound from the complex matrix while preserving its integrity.

Initial isolation procedures for this compound from fresh shiitake mushrooms have involved methanol (B129727) extraction followed by repeated ion-exchange chromatography and crystallization. tandfonline.com This highlights the polar nature of this compound, which influences extraction solvent choices. Another approach for fractionating this compound has utilized cation-exchange chromatography (IR-120B). mdpi.comresearchgate.net

Sample preparation often involves steps tailored to the specific biological matrix and the downstream analytical technique. For instance, in studies quantifying this compound in shiitake, samples have been dissolved in buffer solutions, followed by derivatization before HPLC analysis. mdpi.com The matrix complexity, especially in biological samples like blood, plasma, or tissue homogenates, necessitates methods to remove interfering substances such as proteins and phospholipids (B1166683), which can impact ionization efficiency and column performance in chromatographic and spectrometric analyses. mdpi.comut.eechromatographytoday.com Techniques like protein precipitation and solid-phase extraction (SPE) are commonly used for this purpose in biological matrices. mdpi.comchromatographytoday.com

Optimization for Different Biological Matrices

The optimization of extraction and sample preparation techniques is essential due to the diverse nature of biological matrices where this compound or its metabolites might be analyzed. While research specifically detailing this compound extraction optimization across a wide range of biological matrices is limited in the provided context, general principles for handling complex biological samples apply.

For matrices like blood or cell-free fractions (serum and plasma), protein precipitation is a common initial step. mdpi.comchromatographytoday.com This can be achieved by adding precipitating agents like acidified acetonitrile, which helps in physically removing proteins via filtration or centrifugation. chromatographytoday.com Specialized materials, such as HybridSPE-Phospholipid technology, can be used to selectively remove phospholipids and proteins simultaneously, reducing ion suppression in subsequent mass spectrometry analysis. chromatographytoday.com

Tissue samples, such as liver and brain tissue homogenates, also represent complex matrices requiring robust sample pretreatment to minimize matrix effects. ut.ee Simple and robust methods like protein precipitation have shown good correlations in ionization efficiency studies even in these matrices. ut.ee

The specific composition of the matrix dictates the required level of clean-up. For instance, the presence of enzymes in fresh mushroom tissue necessitates rapid processing or enzyme inactivation steps during extraction to prevent enzymatic degradation of this compound into volatile compounds. tandfonline.comtandfonline.com Drying processes can also influence this compound content and the formation of volatile sulfur compounds, suggesting that the sample preparation for dried mushrooms might differ from fresh ones. researchgate.netpubhort.orgsemanticscholar.orgnih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating this compound from other compounds in a sample, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a widely used technique for the analysis of this compound, particularly for quantitative determination. Given that this compound is a relatively polar and non-volatile compound, HPLC is well-suited for its separation.

HPLC has been employed for the purification of Fmoc-derivatized this compound. mdpi.com In quantitative analysis, this compound content has been determined by HPLC after derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl). mdpi.com This derivatization step is often necessary to enhance detectability, particularly when using fluorescence detection. mdpi.comacs.org

Studies have utilized HPLC systems equipped with fluorescence detectors for quantifying Fmoc-lentinic acid. mdpi.com The use of a C18 column is common for the reversed-phase separation of Fmoc-derivatized this compound. mdpi.com

Interactive Table 1: Example HPLC Conditions for Fmoc-Lentinic Acid Analysis

| Parameter | Condition | Source |

| HPLC System | Waters e2695 or Shimadzu LC-20AD and SPD-6A | mdpi.com |

| Detector | Fluorescence Detector (Waters 2475) | mdpi.com |

| Column | Inertsil ODS-4 5 µm 250 × 10 mm id (C18) | mdpi.com |

| Mobile Phase | Not explicitly detailed in snippet, but typically involves solvent gradients. | mdpi.com |

| Flow Rate | 5 mL/min (for purification) | mdpi.com |

| Derivatization | With 9-fluorenylmethyl chloroformate (Fmoc-Cl) in boric acid buffer | mdpi.com |

HPLC has also been used in conjunction with amino acid analyzers, which often employ ion-exchange chromatography principles, for the quantitative determination of this compound and related amino acids or peptides in enzymatic reaction mixtures. tandfonline.comtandfonline.com

Gas Chromatography (GC) for Volatile Metabolites derived from this compound

While this compound itself is not directly analyzed by standard GC due to its low volatility, GC, often coupled with Mass Spectrometry (GC-MS), is a crucial technique for analyzing the volatile metabolites derived from this compound. nih.govmdpi.commdpi.comthermofisher.comsci-hub.se this compound is a precursor to various volatile sulfur compounds, including lenthionine (B1200207), which are responsible for the characteristic aroma of shiitake mushrooms. mdpi.commdpi.comtandfonline.comsemanticscholar.org

GC-MS is effective for the analysis of volatile metabolites, including sulfur-containing compounds, aldehydes, alcohols, and ketones, which are produced through enzymatic reactions involving this compound. mdpi.commdpi.comsci-hub.se Sample preparation for GC analysis of volatile compounds often involves headspace techniques, such as headspace solid-phase microextraction (HS-SPME), to isolate the volatile components from the matrix. nih.govmdpi.com

GC-MS offers high chromatographic separation power, sensitivity, and the ability to identify compounds by comparing their mass spectra with spectral libraries. thermofisher.com However, analyzing polar or less volatile metabolites by GC often requires chemical derivatization to increase their volatility and thermal stability. mdpi.comthermofisher.com

Studies investigating the aroma profile of shiitake mushrooms during drying have utilized GC-MS to analyze the changes in volatile compounds derived from this compound. semanticscholar.orgnih.gov This demonstrates the application of GC in understanding the metabolic fate of this compound.

Capillary Electrophoresis (CE) for Amino Acid Derivatives

Capillary Electrophoresis (CE) is an analytical technique that separates components based on their charge-to-size ratio in an electric field within a capillary. CE is well-suited for the analysis of charged molecules, including amino acids and their derivatives. mdpi.comnih.govnih.govhoriba.comcreative-proteomics.com

While direct analysis of intact this compound by CE is not explicitly detailed in the provided search results, CE-based methods are relevant for analyzing amino acids and peptides, which are structural components or potential degradation products of this compound. This compound is a dipeptide containing glutamic acid and a modified cysteine derivative. tandfonline.comhmdb.ca

CE, often coupled with mass spectrometry (CE-MS), has been developed for the analysis of amino acids in various matrices. nih.govnih.govcreative-proteomics.com CE-MS offers high sensitivity and selectivity for charged compounds. nih.govcreative-proteomics.com Different CE modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed for amino acid separation. mdpi.comhoriba.com Detection methods in CE for amino acids include UV detection (direct or indirect), fluorescence detection (often requiring derivatization), and mass spectrometry. mdpi.comhoriba.comcreative-proteomics.com

Given the peptide nature of this compound and its constituent amino acids, CE could potentially be applied to analyze this compound itself or its enzymatic/hydrolytic breakdown products, particularly the amino acid components, after appropriate sample preparation and detection strategy.

Spectroscopic and Spectrometric Detection and Quantification

Spectroscopic and spectrometric techniques are crucial for the detection, identification, and quantification of this compound and its related compounds, often coupled with chromatographic separation.

Mass Spectrometry (MS) is a powerful tool for identifying and quantifying this compound based on its mass-to-charge ratio and fragmentation pattern. LC-MS and LC-MS/MS have been used to confirm the structure and molecular weight of Fmoc-lentinic acid. mdpi.com LC-MS/MS is also employed for targeted metabolomics analysis, which can include the detection and quantification of specific compounds like this compound. researchgate.netacs.org The complexity of biological matrices can influence ionization efficiency in MS, highlighting the importance of effective sample preparation. ut.eechromatographytoday.com

Spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, can provide structural information and be used for detection, although their direct application for quantifying this compound in complex mixtures might be limited without prior separation. UV-Vis spectroscopy is commonly used for detecting compounds with chromophores, and while this compound itself might not have a strong UV chromophore, its derivatives (like Fmoc-lentinic acid) or related volatile metabolites might. mdpi.commdpi.com IR spectroscopy can provide information about the functional groups present in the molecule. tandfonline.com

Polarography has also been used for the quantitative determination of lenthionine, a volatile product of this compound, by measuring the wave height at a specific potential. tandfonline.com This is an example of an electrochemical detection method applied to a compound derived from this compound.

Interactive Table 2: Summary of Detection Techniques for this compound and Derivatives

| Technique | Analyte Type | Application | Notes | Source |

| Fluorescence Detection (with HPLC) | Fmoc-Lentinic Acid | Quantitative analysis | Requires derivatization with a fluorescent tag (e.g., Fmoc-Cl). | mdpi.com |

| Mass Spectrometry (LC-MS, LC-MS/MS) | This compound, Fmoc-Lentinic Acid, Metabolites | Identification, structural confirmation, quantitative analysis | Provides mass and fragmentation information; sensitive. Matrix effects can be a challenge. | mdpi.comresearchgate.netacs.orgmdpi.com |

| UV Detection (with HPLC or CE) | Amino Acids, potentially derivatized this compound or metabolites | Quantitative analysis, detection | Useful for compounds with UV chromophores or with indirect detection methods in CE. | horiba.commdpi.com |

| Infrared (IR) Spectroscopy | This compound | Structural information | Provides information on functional groups. | tandfonline.commdpi.com |

| Polarography | Lenthionine (metabolite) | Quantitative analysis | Electrochemical detection method for specific redox-active compounds. | tandfonline.com |

Detailed research findings often involve the application of these techniques in studies investigating this compound content in different shiitake cultivars or under varying processing conditions, correlating this compound levels with the production of volatile flavor compounds. mdpi.comresearchgate.netmdpi.comresearchgate.net

Mass Spectrometry (MS) for Sensitive Quantification and Identification

Mass spectrometry (MS) is a powerful tool for the sensitive quantification and identification of this compound, particularly when coupled with liquid chromatography (LC-MS). LC-MS-based metabolomics approaches have been used to identify this compound in samples from Lentinula edodes mycelium. acs.org This technique allows for the separation of this compound from other compounds before its detection and characterization by mass spectrometry. Untargeted metabolomics analysis via LC-MS has revealed this compound as one of the differential metabolites in the brown film of L. edodes mycelium. acs.org

Tandem Mass Spectrometry (MS/MS) for Specificity

Tandem mass spectrometry (MS/MS) enhances the specificity of this compound analysis. In LC-MS/MS, a precursor ion corresponding to the target molecule (this compound) is selected and then fragmented in a collision cell. anaquant.com Specific fragment ions are then selected and detected, providing a highly specific "transition" that confirms the identity of the compound and allows for sensitive quantitative analysis. anaquant.com LC-MS/MS has been utilized in metabolomic analyses to identify and compare metabolic profiles, including the presence of this compound. researchgate.net This approach offers multiplex capabilities, allowing for the simultaneous analysis of multiple compounds. anaquant.com

UV-Vis and Fluorescence Detection for Derivatized this compound and Related Compounds

While this compound itself may not possess strong native UV-Vis absorbance or fluorescence properties suitable for direct detection at low concentrations, derivatization techniques can introduce chromophores or fluorophores, enabling detection using UV-Vis or fluorescence detectors coupled with HPLC.

HPLC with a fluorescence detector has been used for the quantitative analysis of this compound after derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl). semanticscholar.orgnih.gov Fmoc-derivatized this compound can be separated on a C18 column and detected at specific excitation and emission wavelengths (e.g., 263 nm excitation and 313 nm emission). semanticscholar.orgnih.gov This method allows for the quantification of Fmoc-lentinic acid based on a standard curve. semanticscholar.orgnih.gov

UV-Vis detection is commonly used in HPLC for the analysis of various organic acids and amino acids, often after derivatization. nih.govmjcce.org.mkjocpr.com While direct UV detection of underivatized amino acids can be performed, derivatization with reagents like o-phthaldialdehyde (OPA) or Fmoc-Cl is often employed to enhance sensitivity and enable detection in the UV-Vis range. nih.govjapsonline.com UV-Vis spectrometry can also be used for quantitative analysis by measuring absorbance at specific wavelengths, although the optimal wavelength can vary depending on the compound and matrix. ncsu.edujaptronline.com

Fluorescence detection is known for its high sensitivity and wide dynamic range, making it suitable for trace analysis. thermofisher.com It relies on compounds emitting light at a longer wavelength after being excited by a specific wavelength. thermofisher.comscioninstruments.com This principle is applied to detect fluorescently labeled molecules, such as amino acid derivatives. lcms.czrsc.orgrsc.org

Method Validation Parameters for this compound Quantification

To ensure the reliability and accuracy of analytical methods for this compound quantification, method validation is essential. This involves assessing several key parameters. nih.govjapsonline.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. researchgate.netsepscience.comatiaquaristik.comcore.ac.uk The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. researchgate.netsepscience.com These limits are often determined based on the signal-to-noise ratio (S/N) of the analyte signal. sepscience.com According to ICH guidelines, an S/N of 3:1 or 2:1 is typically used for LOD, and an S/N of 10:1 is suggested for LOQ. sepscience.com

For Fmoc-lentinic acid analysis using HPLC with fluorescence detection, the content is calculated based on a standard curve, implying that LOD and LOQ would be determined from the lower end of this curve. semanticscholar.orgnih.gov While specific LOD and LOQ values for this compound using this method were not explicitly provided in the search results, similar methods for other organic acids and amino acids using UV or fluorescence detection have reported LODs and LOQs in the ppm or µg/mL range. japtronline.comabo.com.pl

Reproducibility and Accuracy Assessment

Reproducibility and accuracy are crucial for demonstrating the reliability of an analytical method. nih.govjocpr.comcore.ac.uk

Reproducibility refers to the agreement between results obtained from the same sample analyzed under different conditions, such as different analysts, instruments, or laboratories, or over different time periods. nih.govresearchgate.netmdpi.comnih.gov It assesses the variability of the method when implemented by different entities or at different times. Studies on the analysis of volatile sulfur compounds, which are related to this compound, have reported satisfactory reproducibility. researchgate.net For amino acid analysis by LC-MS, excellent reproducibility of retention time and peak area has been reported. nih.gov

Accuracy is the closeness of the measured value to the true or accepted reference value. nih.govjocpr.comresearchgate.net It is often assessed by analyzing samples with known concentrations (e.g., spiked samples or certified reference materials) and calculating the percentage recovery. jocpr.comresearchgate.net Accuracy ensures that the method provides results that are free from significant bias. Validation of analytical methods for amino acids using techniques like HPLC with derivatization and UV detection has shown high accuracy, with recovery percentages typically falling within an acceptable range (e.g., 98.0% to 102.0%). jocpr.comresearchgate.net

Validation parameters for amino acid analysis methods, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ, are typically evaluated according to guidelines such as those provided by ICH. nih.govjapsonline.comresearchgate.net

Here is a summary of typical method validation parameters based on the search results, which would be applicable to the analysis of this compound:

| Validation Parameter | Description | Typical Assessment Method | Acceptance Criteria (Examples from related analyses) |

| Specificity | Ability to measure the analyte accurately in the presence of other components. | Comparison of retention times or mass transitions in standards and samples. nih.govresearchgate.net | Retention time difference below a specified limit. researchgate.net |

| Linearity | Proportionality of the signal to the analyte concentration over a range. | Analysis of a series of standards at different concentrations; plotting signal vs. concentration. nih.govjocpr.comresearchgate.net | Correlation coefficient (R²) typically > 0.999. semanticscholar.orgnih.govjocpr.comresearchgate.net |

| Accuracy | Agreement between measured and true values. | Analysis of spiked samples or reference materials; calculation of percentage recovery. nih.govjocpr.comresearchgate.net | Recovery within a specified range (e.g., 98-102%). jocpr.comjaptronline.comresearchgate.net |

| Precision | Agreement between replicate measurements. | Analysis of multiple injections of the same sample (repeatability) or analysis under different conditions (reproducibility/intermediate precision). nih.govjapsonline.comresearchgate.netmdpi.comnih.govresearchgate.net | Relative Standard Deviation (RSD) below a specified percentage. japsonline.comresearchgate.netmdpi.comresearchgate.net |

| LOD | Lowest concentration detectable. | Based on signal-to-noise ratio (S/N = 3:1 or 2:1) or visual evaluation. researchgate.netsepscience.comcore.ac.uk | Specific concentration value. japtronline.comabo.com.pl |

| LOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Based on signal-to-noise ratio (S/N = 10:1) or from the standard curve. researchgate.netsepscience.comcore.ac.uk | Specific concentration value. japtronline.comabo.com.pl |

Future Directions in Lentinic Acid Research

Deeper Exploration of Enzymatic Reaction Mechanisms

While the general enzymatic pathway for lentinic acid breakdown is known to involve γ-glutamyl transpeptidase (LEGGT) and cysteine sulfoxide (B87167) lyase (LECSL), the precise regulatory mechanisms governing these enzymes remain unclear. mdpi.com Further research is needed to fully elucidate how the glutamyl moiety of this compound is preferentially hydrolyzed or transferred to an acceptor. mdpi.com Studies have shown that this compound itself may not be a direct substrate for purified C-S lyase, but rather undergoes the enzyme's action when coupled with γ-glutamyl transpeptidase. tandfonline.com This suggests a complex interplay between the two enzymes. Future research could focus on identifying the specific amino acid residues or structural features within the enzymes that are critical for substrate binding and catalysis. mdpi.com Techniques such as site-directed mutagenesis and advanced protein crystallography could provide detailed insights into the enzyme-substrate interactions and the conformational changes that occur during the catalytic cycle. Understanding the kinetics of these enzymatic reactions under varying conditions (e.g., pH, temperature, presence of cofactors or inhibitors) would also contribute to a more complete picture of this compound metabolism.

Advanced 'Omics' Technologies for Comprehensive Pathway Mapping

The application of advanced 'omics' technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the this compound metabolic pathway and its regulation within fungi. frontiersin.orgnih.gov Transcriptomic analysis can reveal the expression levels of genes encoding the enzymes involved in this compound synthesis and degradation under different growth conditions or in response to environmental stimuli. researchgate.net Proteomics can identify and quantify the enzymes and other proteins involved in the pathway, providing insights into their abundance and post-translational modifications. Metabolomics allows for the global analysis of metabolites, including this compound and its precursors and degradation products, offering a snapshot of the metabolic state of the organism. nih.govmdpi.com Integrated multi-omics approaches, combining data from these different levels, can help to construct detailed regulatory networks and identify key control points in this compound metabolism. frontiersin.orgnih.gov This can lead to a deeper understanding of how the fungus synthesizes and breaks down this compound and how these processes are coordinated.

Development of Novel Analytical Probes for In Situ this compound Dynamics

Current methods for studying this compound often involve extraction and analysis, which may not fully capture the dynamic changes occurring within living fungal cells. The development of novel analytical probes would enable the in situ monitoring of this compound levels and its enzymatic transformation in real-time. rsc.org Fluorescent probes, for instance, could be designed to specifically bind to this compound or its metabolic intermediates, allowing for their visualization and quantification within fungal tissues or cultures. rsc.org Techniques like in situ sulfur K-edge X-ray absorption spectroscopy have been used to probe sulfur biochemistry in intact cells and tissues, although studies on shiitake have shown less significant changes compared to other organisms like Allium plants, suggesting the need for multiple enzyme actions in shiitake. researchgate.net Developing highly sensitive and specific probes would be crucial for understanding the spatial and temporal dynamics of this compound metabolism within fungal hyphae and fruiting bodies. Such probes could also be valuable for high-throughput screening of conditions or genetic modifications that affect this compound levels.

Bioengineering Approaches for Modulating this compound Metabolism in Fungi

Bioengineering offers powerful tools to manipulate the metabolic pathways of fungi, including those involved in this compound synthesis and degradation. frontiersin.orgamazon.com Strategies could include the overexpression or knockdown of genes encoding key enzymes like γ-glutamyl transpeptidase and cysteine sulfoxide lyase to alter the production of this compound or its downstream products like lenthionine (B1200207). semanticscholar.orgmdpi.com For example, studies have shown that the expression levels of Ggtl and Csl genes are correlated with the activities of their encoded enzymes. semanticscholar.orgresearchgate.net Genetic engineering techniques could also be used to introduce or enhance alternative metabolic routes or to optimize the flux through existing pathways. frontiersin.org Furthermore, synthetic biology approaches could be employed to design and construct novel genetic circuits that regulate this compound metabolism in a controllable manner. frontiersin.org These bioengineering efforts could be aimed at increasing the yield of desirable compounds like lenthionine for food flavor applications or at understanding the biological role of this compound in fungal physiology and development.

Q & A

Basic Research Questions

Q. How can Lentinic acid be reliably identified and quantified in biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for precise identification. Calibrate with synthetic this compound standards, and validate recovery rates using spiked samples. Include negative controls to rule out matrix interference .

- Data Example :

| Matrix | Recovery Rate (%) | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|---|

| Serum | 92 ± 5 | 0.1 | 0.3 |

| Plant | 85 ± 8 | 0.2 | 0.6 |

Q. What experimental controls are essential when studying this compound’s enzymatic inhibition?

- Methodology :

- Positive Control : Use a known enzyme inhibitor (e.g., allicin for cysteine proteases).

- Negative Control : Omit this compound to establish baseline activity.

- Buffer Controls : Test pH stability (e.g., 3.0–8.0) to account for acid-induced denaturation .

- Key Variables : Enzyme source (e.g., fungal vs. bacterial), substrate concentration, and pre-incubation time with this compound .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology : Implement strict quality control via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to verify purity (>98%). Publish detailed synthesis protocols, including catalyst ratios and reaction times, to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory findings about this compound’s antioxidant activity be resolved?

- Methodology :

- Systematic Review : Compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., DPPH vs. ORAC), sample preparation, and oxidation conditions .

- Meta-Analysis : Calculate effect sizes across studies. For example:

| Study | Assay Type | Effect Size (Cohen’s d) |

|---|---|---|

| A | DPPH | 1.2 |

| B | ORAC | 0.8 |

- Experimental Replication : Reproduce conflicting protocols under standardized conditions to isolate confounding factors (e.g., light exposure, solvent polarity) .

Q. What mechanistic models explain this compound’s dual role as a pro-oxidant and antioxidant?

- Methodology :

- Kinetic Studies : Measure reaction rates under varying redox potentials (Eh) and oxygen concentrations.

- Computational Modeling : Use density functional theory (DFT) to predict electron-transfer pathways. For instance, this compound’s thiol group may act as a radical scavenger at low Eh but promote oxidation at high Eh .

- Key Finding : pH-dependent tautomerization alters reactive oxygen species (ROS) scavenging efficiency .

Q. How to design a longitudinal study evaluating this compound’s stability in chronic exposure models?

- Methodology :

- Dosing Regimens : Administer this compound orally to model organisms (e.g., rodents) at 10–100 mg/kg/day.

- Stability Metrics : Monitor plasma half-life via LC-MS and tissue accumulation via autoradiography.

- Statistical Analysis : Use mixed-effects models to account for inter-individual variability and censored data (e.g., premature mortality) .

Contradiction Analysis Framework

Q. Why do studies report divergent optimal pH ranges for this compound’s bioactivity?

- Root Causes :

- Enzyme Specificity : this compound may target pH-sensitive allosteric sites in different enzymes (e.g., optimal pH 5.5 for amylase vs. 7.0 for lipase) .

- Buffer Systems : Phosphate vs. citrate buffers can chelate metal cofactors, altering activity .

- Resolution : Standardize buffer composition and ionic strength across studies. Publish raw activity datasets to enable cross-validation .

Guidance for Reproducibility

Q. What minimal data must be included to validate this compound-related findings?

- Essential Elements :

- Synthetic routes with yield percentages.

- Spectral data (NMR, IR, MS) for structural confirmation.

- Full statistical outputs (e.g., ANOVA tables, p-values) .

- Reporting Standards : Follow the RSC’s guidelines for chemical research, ensuring all methods are cited or described in supplementary materials .

Ethical and Novelty Considerations

Q. How to ensure novel hypotheses about this compound meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Framework :

- Feasibility : Pilot studies to assess this compound’s scalability for proposed experiments.

- Novelty : Use tools like SciFinder to confirm no prior studies on this compound’s interaction with cytochrome P450 enzymes.

- Ethical Compliance : Adhere to institutional biosafety protocols for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products